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Compound of Interest

Compound Name:
Methyl N-cbz-homomorpholine-2-

carboxylate

CAS No.: 1226776-84-6

Cat. No.: B578546

Get Quote

Executive Summary
The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous

FDA-approved drugs (e.g., Gefitinib, Linezolid, Aprepitant). However, traditional achiral

morpholines often suffer from rapid metabolic clearance via

-oxidation and limited vectoral reach within a binding pocket.

This guide details the application of C-substituted chiral morpholines to overcome these

limitations. By introducing chirality at the C2 or C3 positions, researchers can:

Block Metabolic Hotspots: Sterically hinder Cytochrome P450-mediated oxidation.

Escape "Flatland": Increase

character, improving solubility and target selectivity.

Enhance Potency: Exploit specific vectoral interactions within the ATP-binding pockets of

kinases (e.g., mTOR vs. PI3K).
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The Chiral Advantage: Mechanism & Rationale[1]
Metabolic Stability and Physicochemical Modulation
The primary liability of the morpholine ring is oxidative metabolism at the carbon adjacent to the

nitrogen (C2/C6) or oxygen (C3/C5). Introducing a substituent (e.g., methyl, ethyl,

trifluoromethyl) at these positions creates a steric and electronic blockade.

Table 1: Comparative Properties of Morpholine Analogs

Property
Morpholine
(Achiral)

(S)-2-
Methylmorphol
ine

(S)-2-
Trifluoromethy
lmorpholine

Impact of
Chirality

LogP -0.86 -0.45 0.52

Modulates

lipophilicity for

BBB penetration.

pKa (Conj. Acid) 8.36 ~8.1 ~5.8

Electron-

withdrawing

groups (

) lower pKa,

improving

bioavailability.

Metabolic

Stability

Low (

< 15 min)
Medium

High (

> 60 min)

Blocks CYP450

-hydroxylation.

Solubility High High Moderate

Maintains

aqueous

solubility while

adding bulk.

Decision Matrix: When to Use Chiral Morpholines
Use the following logic flow to determine if a chiral morpholine switch is appropriate for your

lead compound.
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Figure 1:Strategic decision tree for implementing chiral morpholines in lead optimization.

Case Study: Selectivity in Kinase Inhibitors (mTOR
vs. PI3K)
A critical challenge in kinase inhibitor design is distinguishing between homologous catalytic

domains, such as mTOR and PI3K

.

The Problem: The ATP binding sites are nearly identical.

The Solution: Research has shown that bridged or substituted chiral morpholines can exploit

a subtle difference: the Phe961Leu mutation. The deeper pocket in mTOR (due to Leu) can

accommodate bulkier, chiral morpholine bridges that sterically clash with the Phe in PI3K.

Outcome: Enantiomers of C-substituted morpholines often display >100-fold differences in

selectivity ratios, turning a "dirty" promiscuous binder into a selective chemical probe [1].

Experimental Protocol: Synthesis of (S)-2-
Isobutylmorpholine
From the Chiral Pool (L-Leucine)
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This protocol describes the robust synthesis of a C-substituted morpholine starting from a

natural amino acid. This method is preferred over asymmetric hydrogenation for small-scale

discovery because it guarantees enantiomeric purity (>99% ee) without expensive Rh-

catalysts.

Reagents and Equipment
Starting Material: L-Leucine (or any L-amino acid).

Reagents:

(LAH), Chloroacetyl chloride,

,

or LAH (for final reduction).

Solvents: Anhydrous THF, Isopropanol, DCM.

Equipment: 3-neck round bottom flask, reflux condenser,

line, LC-MS.

Step-by-Step Methodology
Step 1: Reduction to Amino Alcohol

Suspend L-Leucine (10 mmol) in anhydrous THF (50 mL) under

at 0°C.

Slowly add

(2.5 equiv) pellets or solution. Caution: Exothermic/Gas evolution.

Reflux for 12 hours.

Workup: Cool to 0°C. Quench via Fieser method (

mL

,
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mL 15% NaOH,

mL

). Filter precipitate.[1] Concentrate filtrate to yield (S)-leucinol.

Step 2: N-Acylation (Chloroacetylation)
Dissolve (S)-leucinol (10 mmol) in DCM (30 mL) and add

(1.2 equiv). Cool to -10°C.

Add Chloroacetyl chloride (1.1 equiv) dropwise.

Stir for 2 hours at RT.

Wash with 1M HCl and Brine. Dry over

and concentrate.

Result:

-(1-hydroxy-4-methylpentan-2-yl)-2-chloroacetamide.

Step 3: Cyclization (The Morpholinone Intermediate)
Dissolve the crude amide in Isopropanol (or t-BuOH).

Add

(2.5 equiv) or powdered KOH.

Stir at RT for 4 hours (monitoring by LC-MS for ring closure).

Mechanism: Intramolecular

attack of the alkoxide on the alkyl chloride.

Result: (S)-5-isobutylmorpholin-3-one.

Step 4: Final Reduction to Morpholine
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Dissolve the morpholin-3-one in anhydrous THF.

Add

(2.0 equiv) carefully.

Reflux for 6 hours to reduce the lactam carbonyl to the methylene.

Workup: Standard Fieser quench. Extract with ether.

Purification: Formation of the HCl salt (add 4M HCl in dioxane) or distillation.

Synthetic Workflow Diagram
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Figure 2:Step-wise synthesis of chiral morpholines from amino acids via the lactam

intermediate.

Application Protocol: Buchwald-Hartwig Coupling
Incorporating the Chiral Morpholine into a Drug Scaffold

Once synthesized, the chiral morpholine is typically coupled to an aryl halide (e.g., a kinase

hinge-binder).

Reagents: Aryl Halide (1.0 equiv), Chiral Morpholine (1.2 equiv),

(2 mol%), BINAP or XPhos (4 mol%),

(1.5 equiv).

Solvent: Toluene or Dioxane (degassed).

Procedure:
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Charge flask with Pd source, Ligand, and Base. Purge with Argon.

Add Aryl Halide and Chiral Morpholine in solvent.

Heat to 100°C for 12 hours.

Troubleshooting: If racemization is observed (rare with BINAP, but possible), switch to a

copper-catalyzed Ullmann coupling at lower temperatures or use a milder base like

.

QC & Validation: Enantiomeric Excess (ee)
Determination
Trustworthy data requires validating that the chirality survived the synthesis.

Method: Chiral HPLC or SFC.

Column: Chiralpak IA or IC (Polysaccharide based).

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine (DEA). Note: DEA is critical to

sharpen the peak of the secondary amine.

Derivatization: If the morpholine lacks a UV chromophore, derivatize with Benzoyl Chloride

or reaction with an isocyanate prior to injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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